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Compound of Interest

Compound Name: Methicillin Sodium

Cat. No.: B1676383

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of nosocomial and
community-acquired infections worldwide.[1] The primary mechanism of methicillin resistance
is the acquisition of the mecA gene, which is carried on a mobile genetic element called the
staphylococcal cassette chromosome mec (SCCmec).[2][3] The mecA gene encodes a
modified penicillin-binding protein, PBP2a, which has a low affinity for B-lactam antibiotics,
rendering them ineffective.[2][3] Rapid and accurate detection of the mecA gene is crucial for
appropriate antimicrobial therapy, infection control measures, and epidemiological surveillance.
[4] Polymerase chain reaction (PCR) offers a rapid, sensitive, and specific method for the direct
detection of the mecA gene, overcoming the limitations of conventional phenotypic
susceptibility testing methods.[5][6] This application note provides a detailed protocol for the
PCR-based detection of the mecA gene for the confirmation of methicillin resistance in
Staphylococcus aureus.

Principle of the Method

This protocol describes a conventional PCR assay for the amplification of a specific internal
fragment of the mecA gene. The presence of a PCR product of the expected size indicates the
presence of the mecA gene and confirms methicillin resistance. The protocol also includes the
option for a duplex PCR to simultaneously detect the mecA gene and a S. aureus-specific
gene, such as femA or nuc, to confirm both methicillin resistance and species identification.[3]

[4]
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Data Presentation

Table 1: Oligonucleotide Primers for mecA and S. aureus-specific Gene Detection

Primer ] ]
. Amplicon Size
Target Gene Primer Name Sequence (5' - Reference
, (bp)
3)
GGGATCATAGC
mecA mecA-F 533 [31[7]
GTCATTATTC
AACGATTGTGA
mecA-R 533 [3][7]
CACGATAGCC
GTAAAATGACT
mecA MR1 154 [7]
GAACGTCCG
GATCAATGTAT
MR2 154 [7]
GGATAGCAAA
GCTAAAGTTGT
femA femA-F 318 [3]
AGCTGCACCA
CATTCACTTGT
femA-R 318 [3]
TATACGTCCA
Table 2: PCR Reaction Mixture
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Component Final Concentration Volume for 25 pL Reaction
10x PCR Buffer 1x 2.5 uL

dNTP Mix (10 mM each) 200 uM 0.5 puL

Forward Primer (10 uM) 0.4 uM 1.0 yL

Reverse Primer (10 uM) 0.4 uM 1.0 yL

Taq DNA Polymerase (5 U/uL) 1.25U 0.25 pL

Template DNA 1-100 ng 2.0 uL

Nuclease-Free Water - to 25 pL

Table 3: PCR Cycling Conditions

Step Temperature (°C) Time Number of Cycles
Initial Denaturation 94 4 minutes 1

Denaturation 94 30 seconds 30

Annealing 55 30 seconds

Extension 72 1 minute

Final Extension 72 10 minutes 1

Hold 4 00 1

Experimental Protocols
DNA Extraction

This protocol describes a simple boiling lysis method for DNA extraction from bacterial

colonies. For higher purity DNA, commercial DNA extraction kits are recommended.

o Bacterial Culture: Streak the S. aureus isolate on a suitable agar plate (e.g., Tryptic Soy

Agar) and incubate overnight at 37°C.
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Cell Suspension: Pick 3-4 colonies using a sterile loop and suspend them in 100 uL of sterile
nuclease-free water or lysis buffer in a 1.5 mL microcentrifuge tube.[8]

Lysis: Vortex the suspension for 15 seconds and incubate at 95°C for 10 minutes.[8]
Centrifugation: Centrifuge the tube at 13,000 rpm for 5 minutes.[8]

Template Collection: Carefully transfer the supernatant containing the DNA to a new sterile
tube. This supernatant will be used as the template for the PCR reaction. The DNA can be
stored at -20°C for later use.[8]

PCR Amplification

Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice as described
in Table 2. It is recommended to prepare a master mix for multiple reactions to ensure
consistency.

Template Addition: Add 2 pL of the extracted DNA template to the reaction mixture.

Controls: Include a positive control (DNA from a known MRSA strain) and a negative control
(nuclease-free water instead of template DNA) in each PCR run.

PCR Program: Place the PCR tubes in a thermal cycler and run the program as detailed in
Table 3.

Gel Electrophoresis

Agarose Gel Preparation: Prepare a 1.5% (w/v) agarose gel in 1x TBE (Tris-borate-EDTA) or
TAE (Tris-acetate-EDTA) buffer containing a fluorescent DNA stain (e.g., ethidium bromide or
a safer alternative).

Sample Loading: Mix 5 pL of the PCR product with 1 puL of 6x DNA loading dye. Load the
mixture into the wells of the agarose gel. Also, load a 100 bp DNA ladder to determine the
size of the PCR products.[8]

Electrophoresis: Run the gel at 100 volts for 30-45 minutes or until the dye front has
migrated sufficiently.
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e Visualization: Visualize the DNA bands under UV illumination. The presence of a band of the
expected size (e.g., 533 bp for the mecA gene using the mecA-F/R primers) in the sample

lane and the positive control lane, and its absence in the negative control lane, indicates a
positive result.[8]

Mandatory Visualization
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Caption: Experimental workflow for PCR-based mecA gene detection.
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Caption: Mechanism of mecA-mediated methicillin resistance.

Important Considerations

Aseptic Technique: It is critical to use sterile techniques and dedicated PCR workstations to

prevent contamination, which can lead to false-positive results.

Controls: The inclusion of positive and negative controls is essential for validating the

experimental run and ensuring the reliability of the results. An internal control can also be

included to monitor for PCR inhibition.[9]

mecC Gene: A novel mecA homologue, mecC, has been identified in S. aureus and can also
confer methicillin resistance.[10] If a sample tests negative for mecA but exhibits phenotypic
resistance, further investigation for the presence of mecC may be warranted. Multiplex PCR

assays capable of detecting both mecA and mecC are available.[8][10]
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» Real-Time PCR: For quantitative analysis and higher throughput, real-time PCR (gPCR) is a

valuable alternative.[2][9][11] gPCR assays often utilize fluorescent probes (e.g., TagMan®

probes) for detection, eliminating the need for post-PCR gel electrophoresis.[9]

Troubleshooting

Issue

Possible Cause(s)

Suggested Solution(s)

No PCR product in any lane

(including positive control)

- PCR inhibition- Errors in PCR
reaction setup- Faulty thermal

cycler

- Dilute the DNA template.- Re-
extract DNA using a
purification kit.- Prepare fresh
reagents and repeat the PCR
setup.- Check the thermal

cycler program.

PCR product in negative
control lane

- Contamination of reagents or

workspace

- Use filter tips and dedicated
pipettes.- Prepare reagents in
a clean environment.- Aliquot
reagents to avoid multiple uses

from the same stock tube.

Faint or no PCR product in

sample lanes

- Insufficient or poor-quality
DNA template- Suboptimal

annealing temperature

- Quantify and check the purity
of the DNA template.- Optimize
the annealing temperature

using a gradient PCR.

Non-specific bands

- Primer-dimer formation- Non-

specific primer binding

- Optimize primer
concentration.- Increase the
annealing temperature.-

Redesign primers if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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